molecular formula C10H15N3O2 B2483082 tert-butyl 2-hydrazinylpyridine-3-carboxylate CAS No. 1374849-76-9

tert-butyl 2-hydrazinylpyridine-3-carboxylate

Cat. No.: B2483082
CAS No.: 1374849-76-9
M. Wt: 209.249
InChI Key: HZXWGIZDRDYGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-hydrazinylpyridine-3-carboxylate (CAS 1374849-76-9) is a valuable chemical intermediate with a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound features both a hydrazine and a carboxylate functional group on its pyridine ring, making it a versatile building block for the synthesis of more complex molecules in medicinal and organic chemistry . Its primary applications include use as a key scaffold in Pharmaceutical Development for creating new drug candidates, particularly due to its potential biological activity . Research into similar hydrazine-containing compounds suggests potential for Anticancer Properties through the inhibition of specific cancer cell lines, as well as Antimicrobial Activity against a range of pathogens . Furthermore, it serves as a crucial intermediate in Organic Synthesis for constructing complex organic structures and can be used as a Research Tool in biochemical assays to study enzyme interactions and other cellular responses . Key physical properties include a boiling point of approximately 341.5 °C and a flash point of about 160.4 °C . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-hydrazinylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXWGIZDRDYGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-hydrazinylpyridine-3-carboxylate typically involves the reaction of tert-butyl nicotinate with hydrazine . The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 2-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-hydrazinylpyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydrazinylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 2-hydrazinylpyridine-3-carboxylate (TBHN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16N4O2
  • Key Functional Groups :
    • Tert-butyl group
    • Hydrazine moiety
    • Pyridine ring with a carboxylate functional group

The unique structure of TBHN contributes to its biological activity, particularly its ability to interact with various biological targets.

Antioxidant Activity

Research has demonstrated that TBHN exhibits free radical scavenging activity , indicating its potential as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to diseases such as cancer and neurodegenerative disorders. A study highlighted that TBHN’s antioxidant properties could be beneficial in developing therapeutic agents aimed at these conditions.

Antimicrobial Activity

TBHN has shown promising antimicrobial properties against specific bacterial and fungal strains. In vitro studies have indicated that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains is particularly noteworthy, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A study quantified the antioxidant capacity of TBHN using assays that measure free radical scavenging abilities. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Spectrum :
    • TBHN was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 32 µg/mL .
  • Potential Anticancer Activity :
    • Preliminary investigations into the anticancer properties of TBHN have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .

Interaction Studies

Understanding how TBHN interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions. Initial findings suggest that TBHN may bind effectively to proteins involved in oxidative stress response and microbial resistance mechanisms.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that variations in substituents significantly influence biological activity:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylateContains a methoxy groupExhibits distinct biological activity profiles
Tert-butyl 6-hydrazinylnicotinatePyridine ring with nicotinic structurePotential use in neurological studies
Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylateBenzyl group attached to pyridineMay have enhanced solubility characteristics

These compounds share similar hydrazine functionalities but differ in their substituents, leading to varied pharmacological profiles.

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